6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is a complex organic compound that features a piperidine ring substituted with both an imidazole and a nitro group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is synthesized through various chemical methods that involve the modification of imidazole and piperidine derivatives. Research on similar compounds has highlighted their biological significance and potential therapeutic effects, particularly in the context of cancer treatment and other diseases.
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one belongs to the class of nitroimidazole derivatives, which are known for their diverse biological activities. These compounds often exhibit antibacterial, antifungal, and antitumor properties, making them valuable in pharmaceutical research.
The synthesis of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one typically involves multi-step chemical reactions, including the formation of the piperidine ring followed by the introduction of the imidazole and nitro groups.
The synthesis may involve various reaction conditions, including temperature control, solvent choice (such as dimethyl sulfoxide or acetonitrile), and the use of bases like potassium carbonate to facilitate reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is . The compound has a molecular weight of approximately 205.22 g/mol. Detailed structural data can be obtained through X-ray crystallography or advanced spectroscopic methods.
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically monitored using techniques such as Thin Layer Chromatography (TLC) and NMR spectroscopy to ensure product formation and purity.
The mechanism of action for compounds like 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar nitroimidazole compounds exhibit significant antitumor activity, suggesting that 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one may also possess similar therapeutic potential.
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is typically characterized by:
The compound is expected to be stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile in various solvents (e.g., water, ethanol) would also be essential for practical applications.
The primary applications of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one include:
The synthesis of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one relies on strategic convergence of imidazole and piperidinone precursors. Two dominant approaches prevail: multicomponent reactions (MCRs) and stepwise ring formation.
Table 1: Key Synthetic Strategies for Imidazole-Piperidinone Hybrids
Strategy | Key Starting Materials | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Multicomponent Reaction (MCR) | Aldehyde, 1,2-dicarbonyl, NH₄OAc, Amine | Ionic liquid (e.g., diethylammonium hydrogen sulfate), 80-110°C, 15-30 min [3] [5] | Rapid, high atom economy, good yields (70-90%) | Limited scope for sterically hindered substrates |
Stepwise Ring Formation | N-protected amino acid, Nitroalkene, Imidazole-4-carboxaldehyde | A) Cyclization: Ac₂O/NaOAc, 110°C; B) Imidazole coupling: Pd catalysis or nucleophilic substitution [4] [9] | High regiocontrol, flexible modification points | Longer synthesis, lower overall yields (50-65%) |
The MCR approach, particularly adaptations of the Debus-Radziszewski reaction, is favored for efficiency. Here, a suitably functionalized piperidinone precursor bearing an aldehyde group undergoes condensation with a 1,2-dicarbonyl compound (e.g., glyoxal) and ammonia equivalents (NH₄OAc), often in the presence of an ionic liquid catalyst like diethylammonium hydrogen sulfate. This one-pot procedure directly installs the imidazole ring onto the piperidinone scaffold [3] [5] [10]. For instance, reacting 5-nitro-2-oxopiperidine-6-carbaldehyde with glyoxal and ammonium acetate under these conditions yields the target hybrid directly.
The stepwise approach involves synthesizing the 5-nitropiperidin-2-one core first, often via cyclization of a nitro-containing N-acyl amino acid derivative or Michael addition of nitromethane to an appropriate enoate, followed by cyclization. The imidazole ring (typically 4-(protected)imidazole) is then introduced at C-6 via:
Critical innovations focus on regioselective nitration and efficient cyclization for constructing the 5-nitropiperidin-2-one core and forming the hybrid structure.
Regioselective Nitration:
Table 2: Optimization of Key Reactions for 6-(1H-Imidazol-4-yl)-5-Nitropiperidin-2-one Synthesis
Reaction Step | Traditional Conditions | Innovative Conditions | Catalyst/Additive | Impact on Yield/Selectivity |
---|---|---|---|---|
Imidazole Formation (MCR) | AcOH, reflux, 6-12 h (Yield: 50-70%) | Diethylammonium HSO₄ ionic liquid, 80°C, 15-30 min [3] [10] | CuI (20 mol%) in BuOH, reflux, 20 min [10] | Yield ↑ 85-95%, Time ↓ 90% |
Nitration | HNO₃/H₂SO₄ (Mixture), Low regioselectivity | AcONO₂/BF₃·Et₂O, -20°C [9] | BF₃·Et₂O | Regioselectivity ↑ >95%, Side products ↓ |
Cyclization | Strong acid/base, High T, Long times | Enzymatic or biomimetic conditions [9] | Lipases / Phase-transfer catalysts | Milder conditions, Enantioselectivity possible |
Cyclization Innovations:
Systematic structural modifications of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one have focused on three key regions to elucidate SAR: the imidazole N-1 position, the nitro group at C-5, and the lactam (piperidinone) moiety.
Table 3: SAR Analysis of 6-(1H-Imidazol-4-yl)-5-Nitropiperidin-2-one Derivatives
Modification Site | Variation | Impact on Key Properties | Biological Consequence (Example) | Ref |
---|---|---|---|---|
Imidazole N-1 (Position 1) | H (Parent) | Allows H-bond donation; Tautomerism | Optimal for kinase pocket binding (B-RAFV600E) | [1] [3] |
Alkyl (Methyl, Benzyl) | ↓ H-bond donation; ↑ Lipophilicity | ↓ Anticancer potency (Up to 10-fold vs parent) | [1] [4] | |
Aryl sulfonamide | ↑ H-bond acceptance; Moderate lipophilicity | Variable; Can enhance CA IX/XII inhibition | [3] | |
C-5 Nitro Group (Position 2) | NO₂ (Parent) | Strong electron-withdrawal; H-bond acceptor | Essential for DNA intercalation & cytotoxicity | [4] [9] |
NH₂ (Reduced) | Electron donation; H-bond donation | ↓ Cytotoxicity; Altered target profile | [4] [9] | |
CN | Strong electron-withdrawal; Smaller volume | Retained or ↑ Cytotoxicity (Cell line dependent) | [9] | |
Lactam (Position 3) | Parent (6-membered) | Optimal ring size & H-bond acceptance | Balanced potency & solubility | [1] [9] |
5-membered (γ-Lactam) | ↑ Ring strain; Altered conformation | ↓↓ Potency | [9] | |
7-membered (ε-Lactam) | ↑ Conformational flexibility | ↓ Potency; Potential ↑ Metabolic instability | [9] | |
N-Methylation | ↓ H-bond donation ability | ↓↓ Target affinity (Kinases, DNA) | [1] [4] | |
Zwitterionic modification (e.g., -CH₂CH₂SO₃⁻) | ↑ Water solubility; ↑ Tautomer stabilization | ↑ Bioavailability; Retained/Anticancer activity (Hep3B, HeLa) | [9] |
Imidazole Modifications:
Nitro Group Modifications:
Piperidinone Modifications:
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6